5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
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Overview
Description
5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde typically involves the reaction of 5-fluoro-1H-pyrrolo[2,3-b]pyridine with a suitable aldehyde under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: 5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
Reduction: 5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The fluorine atom and the aldehyde group play crucial roles in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-1H-pyrrolo[2,3-b]pyridine
- 5-fluoro-1H-pyrrolo[3,2-c]pyridine
- 5-fluoro-1H-pyrrolo[3,4-b]pyridine
Uniqueness
5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C9H7FN2O |
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Molecular Weight |
178.16 g/mol |
IUPAC Name |
5-fluoro-1-methylpyrrolo[3,2-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H7FN2O/c1-12-4-6(5-13)9-7(12)2-3-8(10)11-9/h2-5H,1H3 |
InChI Key |
ZSVCBARONKYJTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=N2)F)C=O |
Origin of Product |
United States |
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